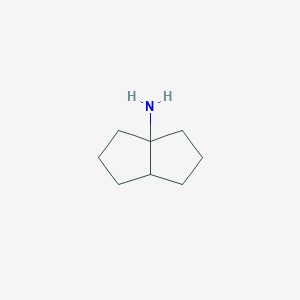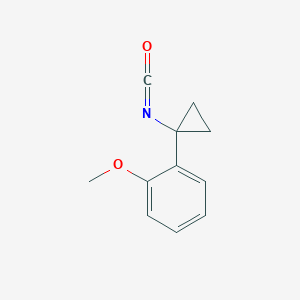
1-(1-Isocyanatocyclopropyl)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isocyanatocyclopropyl)-2-methoxybenzene is a compound of significant interest in organic chemistry. It features a unique structure with an isocyanate group attached to a cyclopropyl ring, which is further connected to a methoxy-substituted benzene ring.
Métodos De Preparación
The synthesis of 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene typically involves the reaction of 1-(1-cyclopropyl)-2-methoxybenzene with phosgene or a similar isocyanate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(1-Isocyanatocyclopropyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
1-(1-Isocyanatocyclopropyl)-2-methoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Isocyanatocyclopropyl)-2-methoxybenzene involves its highly reactive isocyanate group. This group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. These reactions are often catalyzed by transition metals, which facilitate the formation of reactive intermediates and enhance the reaction rate .
Comparación Con Compuestos Similares
1-(1-Isocyanatocyclopropyl)-2-methoxybenzene can be compared with other isocyanate-containing compounds, such as:
Propane, 1-isocyanato-: A simpler isocyanate compound with a linear structure.
Butane, 1-isocyanato-: Another linear isocyanate compound with a slightly longer carbon chain. The uniqueness of this compound lies in its cyclopropyl ring, which imparts additional strain and reactivity compared to linear isocyanates.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(1-isocyanatocyclopropyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H11NO2/c1-14-10-5-3-2-4-9(10)11(6-7-11)12-8-13/h2-5H,6-7H2,1H3 |
Clave InChI |
XROLZYKNDGHYJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2(CC2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


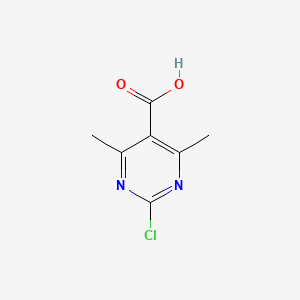
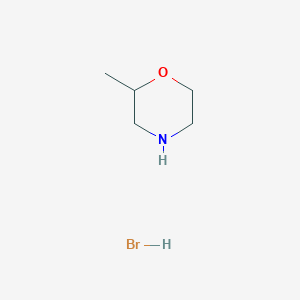
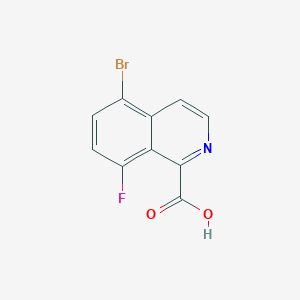
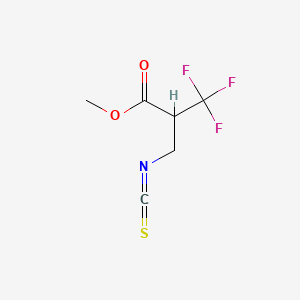
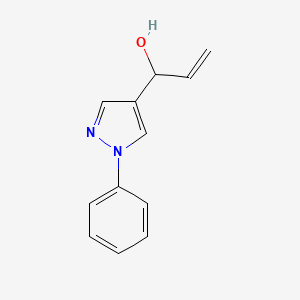
![rac-tert-butyl(1R,2S,5S)-2-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15311127.png)
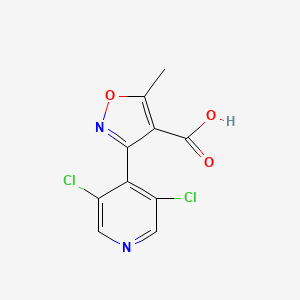
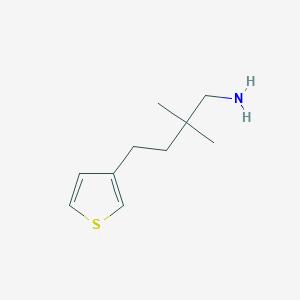
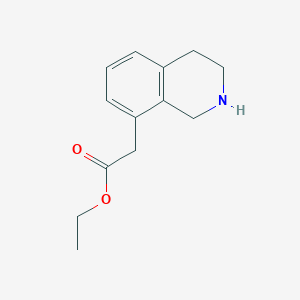
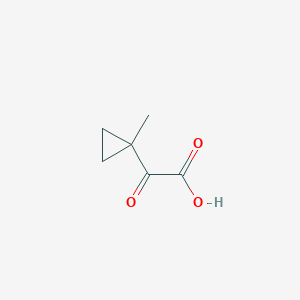

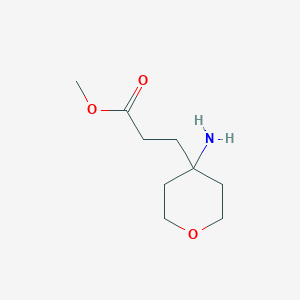
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
